An In-depth Technical Guide to the Physicochemical Properties of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
An In-depth Technical Guide to the Physicochemical Properties of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound, [4-(Cyclobutylmethyl)oxan-4-yl]methanamine. As this molecule represents a unique chemical entity with limited publicly available data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines detailed, state-of-the-art experimental protocols for determining critical parameters such as the acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, thermal stability, and melting point. Beyond mere procedural descriptions, this guide delves into the scientific rationale behind methodological choices, ensuring a robust and reproducible approach to characterization. The insights gleaned from these properties are paramount for predicting the compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding its potential development as a therapeutic agent.
Molecular Identity and Structural Context
A thorough understanding of a compound's physicochemical nature begins with its precise molecular identity. [4-(Cyclobutylmethyl)oxan-4-yl]methanamine is a saturated heterocyclic compound featuring a central oxane (tetrahydropyran) ring. It is substituted at the 4-position with both a cyclobutylmethyl group and a methanamine group.
Table 1: Chemical Identifiers for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine
| Identifier | Value | Source |
| IUPAC Name | [4-(Cyclobutylmethyl)oxan-4-yl]methanamine | N/A |
| CAS Number | 1385696-84-3 | [1] |
| Molecular Formula | C11H21NO | [1] |
| Molecular Weight | 183.29 g/mol | Calculated |
| Canonical SMILES | C1CC(C1)CC2(CCOCC2)CN | [1] |
| InChI Key | KVCPWVSEAIMBBN-UHFFFAOYSA-N | [1] |
The presence of a primary amine group suggests that the molecule will exhibit basic properties, making its pKa a critical parameter influencing its ionization state at physiological pH. The combination of the polar amine and ether functionalities with the nonpolar cyclobutyl and alkyl components suggests a moderate lipophilicity, which will be quantified by its logP value.
Predicted Physicochemical Profile
In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions, while not a substitute for empirical measurement, are instrumental in guiding experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| logP | ~2.5 - 3.5 | Fragment-based methods[2][3] |
| pKa (of the conjugate acid) | ~9.5 - 10.5 | Based on similar primary amines |
The predicted logP suggests that [4-(Cyclobutylmethyl)oxan-4-yl]methanamine is likely to have moderate lipophilicity, a characteristic often associated with good membrane permeability.[3][4] The predicted pKa indicates that the compound will be predominantly protonated and positively charged at physiological pH (7.4).
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step protocols for the empirical determination of the core physicochemical properties of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine.
Determination of the Acid Dissociation Constant (pKa)
The pKa of the conjugate acid of the primary amine is a crucial parameter as it dictates the ionization state of the molecule in different pH environments, which in turn affects its solubility, permeability, and receptor binding.
Potentiometric titration is a robust and direct method for pKa determination.[5] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine and dissolve it in 50 mL of 0.1 M KCl solution to maintain a constant ionic strength.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel at 25°C and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[5]
Diagram 1: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Determination of the Octanol-Water Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
The shake-flask method is the gold standard for logP determination, involving the partitioning of the compound between n-octanol and water.[4]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the phases.
-
Sample Preparation: Prepare a stock solution of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to an equal volume of pre-saturated water in a glass vial.
-
Equilibration: Shake the vial at a constant temperature (25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Diagram 2: Experimental Setup for Shake-Flask logP Determination
Caption: Shake-flask logP determination workflow.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.[6]
This method determines the equilibrium solubility of the compound, which is the most relevant measure for predicting in vivo dissolution.[7][8]
Protocol:
-
Sample Preparation: Add an excess amount of solid [4-(Cyclobutylmethyl)oxan-4-yl]methanamine to a series of vials containing aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[7]
-
Separation: Filter the suspensions through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve.[9]
Thermal Analysis: Melting Point and Decomposition
Thermal analysis provides information on the compound's solid-state properties, including its melting point, purity, and thermal stability.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point.[10][11][12][13][14] TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[15][16][17][18][19]
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature, indicating the onset of thermal decomposition.
Diagram 3: Relationship between Physicochemical Properties and Drug Development
Caption: Influence of key properties on drug development.
Chemical Stability Assessment
Understanding the chemical stability of a new drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[20][21]
Stability testing should be conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines.[20][21][22][23]
Protocol:
-
Batch Selection: Use at least three primary batches of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine for the stability study.[22]
-
Storage Conditions: Store the samples under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[20][21]
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[20][23]
-
Analytical Testing: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using validated, stability-indicating analytical methods.[22]
Data Interpretation and Implications for Drug Development
The experimentally determined physicochemical data for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine will provide critical insights for its development trajectory:
-
pKa and Solubility: The interplay between pKa and pH-dependent solubility will inform the selection of appropriate formulation strategies to ensure adequate dissolution and absorption in the gastrointestinal tract.
-
logP: The logP value will help predict the compound's ability to cross biological membranes, its potential for CNS penetration, and its propensity for plasma protein binding.
-
Thermal Properties: The melting point and thermal stability data are essential for solid form selection, process development, and manufacturing.
-
Chemical Stability: The stability profile will dictate the recommended storage conditions, retest period, and shelf-life of the drug substance.
By systematically applying the protocols outlined in this guide, researchers can generate a comprehensive physicochemical profile of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, a crucial step in assessing its potential as a viable drug candidate.
References
- Avdeef, A. (2012).
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]
-
Dynalene. (n.d.). Melting, Freezing, and Phase Transition Analysis. Retrieved from [Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
- Baker, G. A., & Potyen, M. C. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2022). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
- European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
- Swartz, M. A., et al. (2018). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy.
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- Platts, J. A., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 885-893.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1982).
- U.S. Environmental Protection Agency. (n.d.). 4-Pyridinemethanamine, 2-(cyclobutyloxy)-α-methyl-, (αS)- Properties.
- National Center for Biotechnology Information. (n.d.). (Oxan-4-yl)methanol. PubChem Compound Summary for CID 2773573.
- PubChemLite. (2025). [4-(4-methylphenyl)oxan-4-yl]methanamine hydrochloride (C13H19NO).
- Organic Syntheses. (n.d.).
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Mackay, D., et al. (2006). Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals: Second Edition, Volume I-IV.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. pennwest.edu [pennwest.edu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. evotec.com [evotec.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. Differential scanning calorimetry [cureffi.org]
- 11. dynalenelabs.com [dynalenelabs.com]
- 12. torontech.com [torontech.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. torontech.com [torontech.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. etamu.edu [etamu.edu]
- 18. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 19. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 20. purple-diamond.com [purple-diamond.com]
- 21. mastercontrol.com [mastercontrol.com]
- 22. pharma.gally.ch [pharma.gally.ch]
- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
